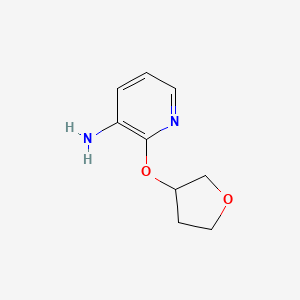

2-((Tetrahydrofuran-3-yl)oxy)pyridin-3-amine

Description

Properties

Molecular Formula |

C9H12N2O2 |

|---|---|

Molecular Weight |

180.20 g/mol |

IUPAC Name |

2-(oxolan-3-yloxy)pyridin-3-amine |

InChI |

InChI=1S/C9H12N2O2/c10-8-2-1-4-11-9(8)13-7-3-5-12-6-7/h1-2,4,7H,3,5-6,10H2 |

InChI Key |

WLNBHKZFBPTGQJ-UHFFFAOYSA-N |

Canonical SMILES |

C1COCC1OC2=C(C=CC=N2)N |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 2-((Tetrahydrofuran-3-yl)oxy)pyridin-3-amine generally follows a multi-step approach:

- Step 1: Functionalization of the pyridine ring at the 2-position with a tetrahydrofuran-3-yloxy group.

- Step 2: Introduction of the amino group at the 3-position of the pyridine ring.

The key challenge is selective substitution on the pyridine ring while preserving the integrity of the tetrahydrofuran moiety.

Preparation Methods

Synthesis of 2-((Tetrahydrofuran-3-yl)oxy)pyridine Precursors

The precursor 5-bromo-2-((tetrahydrofuran-3-yl)oxy)pyridine is commonly synthesized as an intermediate, which can then be converted to the target amine derivative.

Bromination of Pyridine

- Starting from pyridine, selective bromination at the 5-position is achieved using brominating agents such as bromine or N-bromosuccinimide (NBS) under controlled temperature and solvent conditions.

- This reaction introduces a bromine atom, which serves as a handle for further substitution reactions.

Introduction of the Tetrahydrofuran-3-yloxy Group

- The brominated pyridine is reacted with tetrahydrofuran-3-ol (oxolan-3-ol) in the presence of a strong base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

- This nucleophilic substitution replaces the bromine at the 2-position with the tetrahydrofuran-3-yloxy group.

- Typical solvents include dimethylformamide (DMF) or tetrahydrofuran (THF).

- Reaction temperatures range from room temperature to mild heating (~70 °C) to optimize yield.

Amination at the 3-Position of Pyridine

- The amino group at the 3-position can be introduced via nucleophilic aromatic substitution (SNAr) or palladium-catalyzed amination reactions.

- A common approach is to start from a 3-halopyridine derivative bearing the tetrahydrofuran-3-yloxy substituent and perform Buchwald-Hartwig amination using palladium catalysts, suitable ligands, and amine nucleophiles.

- Alternatively, direct amination can be achieved by nitration at the 3-position followed by reduction of the nitro group to the amine.

Representative Synthetic Route Summary

| Step | Starting Material | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Pyridine | Bromine or NBS, controlled temperature | 5-Bromopyridine | 70–85 | Selective bromination at 5-position |

| 2 | 5-Bromopyridine | Tetrahydrofuran-3-ol, NaH or K2CO3, DMF/THF, 50–70 °C | 5-Bromo-2-((tetrahydrofuran-3-yl)oxy)pyridine | 60–75 | Nucleophilic substitution |

| 3 | 5-Bromo-2-((tetrahydrofuran-3-yl)oxy)pyridine | Pd catalyst, amine source, base, solvent, heat | This compound | 50–70 | Buchwald-Hartwig amination or SNAr |

Detailed Research Findings and Reaction Analysis

Nucleophilic Substitution Mechanism

- The tetrahydrofuran-3-ol acts as a nucleophile after deprotonation by the base.

- The nucleophile attacks the electrophilic carbon bearing the leaving group (bromine) on the pyridine ring.

- The reaction proceeds via an SNAr mechanism facilitated by the electron-deficient pyridine ring.

Palladium-Catalyzed Amination

- The palladium catalyst undergoes oxidative addition with the aryl bromide.

- The amine nucleophile coordinates and undergoes transmetalation.

- Reductive elimination yields the aminated product and regenerates the Pd(0) catalyst.

- Ligands such as triphenylphosphine (PPh3) or more specialized biaryl phosphines enhance catalyst activity and selectivity.

Alternative Routes

- Reduction of 3-nitro derivatives to amines using catalytic hydrogenation or chemical reductants (e.g., SnCl2, Fe/HCl) can be employed if nitration is feasible.

- Protection/deprotection strategies may be necessary to avoid side reactions on the tetrahydrofuran ring.

Data Table: Reaction Conditions and Yields from Literature

| Reaction Step | Reagents/Conditions | Yield Range (%) | Reference/Notes |

|---|---|---|---|

| Bromination of pyridine | Br2 or NBS, solvent (CCl4, CH2Cl2), 0–25 °C | 70–85 | Controlled to avoid polybromination |

| Nucleophilic substitution with THF-3-ol | NaH or K2CO3, DMF or THF, 50–70 °C, 12–24 h | 60–75 | Base choice affects reaction rate |

| Pd-catalyzed amination | Pd(OAc)2 or Pd2(dba)3, PPh3 or Xantphos, amine, base (K2CO3), 80–110 °C | 50–70 | Ligand and base optimization critical |

Notes on Scale-Up and Industrial Considerations

- Industrial synthesis would focus on optimizing reaction times, reagent stoichiometry, and purification steps.

- Continuous flow chemistry may be employed for bromination and substitution steps to improve safety and reproducibility.

- The choice of solvents and bases is critical to minimize waste and improve environmental footprint.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amine group at position 3 participates in alkylation and acylation reactions. For example:

-

Acylation : Reacting with acyl chlorides (e.g., acetyl chloride) in the presence of a base like triethylamine yields N-acylated derivatives .

-

Buchwald-Hartwig Coupling : Palladium-catalyzed cross-coupling with aryl halides introduces aryl groups at the amine position. A Suzuki-Miyaura analog using Pd(PPh₃)₂Cl₂/Na₂CO₃ achieved 84% yield for a related pyridin-3-amine .

Example Reaction:

Electrophilic Aromatic Substitution

The electron-rich pyridine ring undergoes regioselective substitution:

-

Nitration : Directed by the THF-oxy group, nitration occurs at position 5 or 6 using HNO₃/H₂SO₄ .

-

Halogenation : Bromination with NBS (N-bromosuccinimide) selectively functionalizes the ring.

Coupling Reactions

The amine and THF-oxy groups enable participation in cross-couplings:

| Reaction Type | Conditions | Product Class | Yield | Source |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₂Cl₂, Na₂CO₃, iPrOH/H₂O | Biaryl derivatives | 84% | |

| Thiadiazole Formation | DIAD, THF, 25°C | 1,2,4-Thiadiazol-5-amines | 36% |

Mechanistic Insight : The THF ether stabilizes intermediates via hydrogen bonding, while the amine directs metal coordination in palladium-mediated reactions .

Oxidation and Reduction

-

Amine Oxidation : Treatment with KMnO₄ oxidizes the amine to a nitro group, forming 2-((THF-3-yl)oxy)pyridin-3-nitro .

-

THF Ring-Opening : Strong acids (e.g., H₂SO₄) cleave the THF ether, yielding diol intermediates.

Complexation and Coordination Chemistry

The amine and ether oxygen act as ligands for transition metals:

-

Copper Complexes : Forms stable complexes with Cu(II) salts, characterized by shif

Scientific Research Applications

2-((Tetrahydrofuran-3-yl)oxy)pyridin-3-amine has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of other complex molecules.

Biology: Studied for its potential biological activities and interactions with various biomolecules.

Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

Industry: Used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 2-((Tetrahydrofuran-3-yl)oxy)pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural features and properties of 2-((Tetrahydrofuran-3-yl)oxy)pyridin-3-amine and its analogs:

Key Observations:

- Electronic Effects : The THF substituent in the target compound introduces electron-donating oxygen atoms, contrasting with the electron-withdrawing CF₃ group in ’s compound .

- Lipophilicity: Thiophene () and phenoxy () analogs exhibit higher lipophilicity due to sulfur and aromatic rings, respectively .

- Functional Diversity : The boronate ester in enables cross-coupling applications, a feature absent in the target compound .

Biological Activity

2-((Tetrahydrofuran-3-yl)oxy)pyridin-3-amine, a compound characterized by its unique structural features, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the molecular formula and has a molecular weight of approximately 195.22 g/mol. The structure consists of a pyridine ring substituted with a tetrahydrofuran moiety linked through an ether bond, which enhances its reactivity and potential biological activity. The presence of a hydroxyl group on the tetrahydrofuran ring further contributes to its chemical properties and biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, including:

1. Anticancer Activity

Research indicates that derivatives of pyridine compounds, including those similar to this compound, exhibit significant anticancer properties. For instance, studies have shown that certain pyridine derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms such as cell cycle arrest and modulation of signaling pathways .

Table 1: Summary of Anticancer Activity Studies

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MDA-MB-231 (Breast Cancer) | TBD | Apoptosis induction |

| Pyridine Derivative A | HeLa (Cervical Cancer) | 15 | Cell cycle arrest |

| Pyridine Derivative B | A549 (Lung Cancer) | 25 | Inhibition of proliferation |

2. Antimicrobial Activity

The compound has also shown promise in antimicrobial applications. Studies indicate that similar compounds exhibit antibacterial activity against a range of pathogens. The introduction of functional groups such as fluorine in related structures has been linked to enhanced bioactivity, suggesting that modifications to the tetrahydrofuran or pyridine rings could improve antimicrobial efficacy .

Table 2: Antimicrobial Activity Data

| Compound | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|---|

| This compound | E. coli | TBD | Bacteriostatic |

| Related Compound C | S. aureus | 10 µg/mL | Bactericidal |

| Related Compound D | Pseudomonas aeruginosa | 5 µg/mL | Bacteriostatic |

The mechanisms by which this compound exerts its biological effects are likely multifaceted:

1. Interaction with Enzymes and Receptors

Preliminary studies suggest that the compound may interact with specific enzymes or receptors involved in cellular signaling pathways. Such interactions could modulate pathways related to cell survival, proliferation, and apoptosis .

2. Induction of Oxidative Stress

Similar compounds have been shown to induce oxidative stress in cancer cells, leading to increased apoptosis rates. This effect may be attributed to the reactive nature of the hydroxyl group present in the tetrahydrofuran moiety .

Case Studies

Several case studies highlight the potential therapeutic applications of this compound:

Case Study 1: Breast Cancer Treatment

In vitro studies demonstrated that this compound effectively reduced cell viability in MDA-MB-231 breast cancer cells, with observed IC50 values indicating potent anticancer activity. Further investigations into its mechanism revealed that it induces apoptosis through mitochondrial pathways.

Case Study 2: Antibacterial Efficacy

A study investigating the antibacterial properties against E. coli showed that modifications to the compound significantly enhanced its MIC values compared to unmodified derivatives, suggesting a promising avenue for developing new antibiotics.

Q & A

Q. What are the common synthetic routes for preparing 2-((Tetrahydrofuran-3-yl)oxy)pyridin-3-amine?

A typical method involves nucleophilic substitution or coupling reactions. For example, tetrahydrofuran derivatives can react with halogenated pyridin-3-amines under basic conditions (e.g., triethylamine) in THF as a solvent. Reaction progress is monitored via thin-layer chromatography (TLC), and purification employs column chromatography to isolate the product . Hydrogenation of nitro precursors (e.g., using Pd/C in methanol) is another route, achieving high yields under controlled conditions .

Q. How is the compound characterized post-synthesis?

Key techniques include:

- X-ray crystallography for structural confirmation (supplementary data in ) .

- NMR spectroscopy to verify substitution patterns (e.g., pyridine ring protons and tetrahydrofuran oxygen linkage).

- Mass spectrometry for molecular weight validation.

- HPLC to assess purity, particularly for biological studies .

Q. What are the solubility and stability considerations for this compound?

Solubility varies by solvent:

Advanced Research Questions

Q. How can conflicting spectroscopic data be resolved during structural analysis?

Discrepancies in NMR or mass spectra may arise from tautomerism or residual solvents. Strategies include:

- Variable-temperature NMR to identify dynamic equilibria.

- High-resolution mass spectrometry (HRMS) to distinguish isotopic patterns.

- Crystallographic validation to unambiguously assign the structure .

Q. What strategies optimize reaction yield when synthesizing derivatives of this compound?

Yield optimization may involve:

- Catalyst screening : Pd/C for hydrogenation (105% yield reported in similar systems) .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity in coupling reactions.

- Temperature control : Prolonged reactions at room temperature (e.g., 3 days) improve conversion in sterically hindered systems .

Q. How does the tetrahydrofuran-3-yloxy group influence biological activity?

The ether-oxygen linkage and tetrahydrofuran ring may enhance bioavailability by improving solubility or membrane permeability. Comparative studies with analogs (e.g., 6-(Difluoromethoxy)pyridin-3-amine) suggest that substituent electronegativity and steric effects modulate interactions with biological targets, such as enzymes or receptors .

Q. What computational methods predict the compound’s physicochemical properties?

Tools like Schrödinger’s QikProp or ADMET Predictor estimate:

- LogP : ~1.13 (indicating moderate lipophilicity) .

- pKa : ~3.65 (suggesting protonation at physiological pH) .

- Solubility parameters : Validated against experimental HPLC data .

Q. How are synthetic byproducts or impurities identified and mitigated?

- LC-MS/MS detects trace impurities (e.g., unreacted intermediates).

- Recrystallization in methanol/water mixtures removes polar byproducts.

- Process optimization : Reducing reaction time or using scavengers (e.g., molecular sieves) minimizes side reactions .

Data Contradiction Analysis

Q. Why do reported melting points vary across studies?

Variations may stem from:

- Polymorphism : Different crystalline forms alter melting behavior.

- Purity levels : Impurities depress melting points; high-purity samples align with literature values (e.g., 70–72°C for a related compound) .

- Measurement techniques : Differential scanning calorimetry (DSC) vs. capillary methods yield discrepancies .

Methodological Recommendations

- Synthesis : Prioritize Pd/C-catalyzed hydrogenation for nitro precursors due to scalability and reproducibility .

- Purification : Use gradient elution in column chromatography (hexane/ethyl acetate) for optimal separation .

- Storage : Lyophilize the compound and store under argon to prolong shelf life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.